Biotin-PEG1-NH2

Description

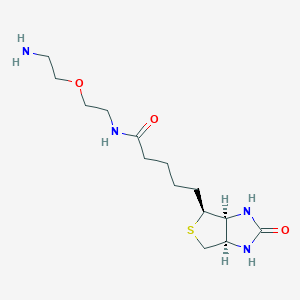

The exact mass of the compound 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)- is 330.17256188 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethoxy)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O3S/c15-5-7-21-8-6-16-12(19)4-2-1-3-11-13-10(9-22-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCKXPHJERSYIX-GVXVVHGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCN)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCN)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001118101 |

Source

|

| Record name | (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001118101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811442-85-0 |

Source

|

| Record name | (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811442-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001118101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biotin-PEG1-NH2 chemical structure and properties

An In-Depth Technical Guide to Biotin-PEG1-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker molecule that plays a crucial role in bioconjugation, drug delivery, and various research applications.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and common experimental protocols, tailored for professionals in the fields of life sciences and drug development. The molecule incorporates a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) or streptavidin, a single polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and flexibility, and a terminal primary amine group for covalent attachment to target molecules.[3][]

Chemical Structure

This compound consists of three key functional components:

-

Biotin: A vitamin that exhibits an exceptionally strong non-covalent interaction with avidin and streptavidin proteins.[5] This interaction is fundamental to many detection and purification assays.[5][6]

-

PEG1 Linker: A single polyethylene glycol unit that acts as a spacer, providing flexibility and increasing the hydrophilicity of the molecule.[7] This spacer arm reduces steric hindrance, allowing the biotin to interact more effectively with avidin or streptavidin.

-

Amine Group (-NH2): A reactive primary amine at the terminus, which can be readily coupled to various functional groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[]

Below is a diagram representing the logical relationship of these components.

Caption: Functional components of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing and executing experiments, as well as for the proper storage and handling of the compound.

| Property | Value | Reference |

| CAS Number | 811442-85-0 | [2][8] |

| Molecular Formula | C14H26N4O3S | [2][9] |

| Molecular Weight | 330.45 g/mol | [2][9][10] |

| Purity | ≥95% | [9] |

| Appearance | White to off-white powder or solid | [3] |

| Solubility | Soluble in water, DMSO, DMF, and other aqueous buffers. | [3] |

| Storage Conditions | Store at -20°C to -5°C, keep dry and avoid sunlight. | [1][2][10] |

Applications in Research and Drug Development

This compound is a versatile tool with a wide range of applications, primarily leveraging the high-affinity biotin-avidin interaction.

-

Antibody-Drug Conjugates (ADCs): This molecule can be used as a cleavable linker in the synthesis of ADCs.[8][10][11][12] The amine group can be conjugated to a cytotoxic drug, while the entire construct is attached to an antibody, which then targets specific cells.

-

Bioconjugation: The primary amine allows for the covalent labeling of proteins, peptides, nucleic acids, and other biomolecules that contain accessible carboxyl groups or can be activated to react with amines.

-

Immunoassays: In techniques like ELISA and Western blotting, biotinylated probes can be detected with high sensitivity using streptavidin-enzyme conjugates.[5][6]

-

Affinity Purification: Biotinylated molecules can be efficiently isolated from complex mixtures using streptavidin-coated beads or surfaces.[6]

-

Nanotechnology and Materials Science: It is used for the functionalization of surfaces and nanoparticles for targeted drug delivery and diagnostic applications.[1][2]

The Avidin-Biotin Interaction Pathway

The utility of this compound is fundamentally based on the strong and specific interaction between biotin and avidin (or streptavidin). Avidin is a tetrameric protein, with each subunit capable of binding one biotin molecule.[13][14] This tetravalent binding capacity allows for signal amplification in detection assays.[13]

Caption: Avidin-biotin detection signaling pathway.

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol outlines a general procedure for labeling a protein with this compound via its primary amine, after activating the carboxyl groups on the protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Reaction Buffer: MES, HEPES, or PBS at a pH of 6.0-7.5

-

Quenching Buffer: Tris or glycine (B1666218) solution (1 M, pH 7.5)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Add EDC and NHS to the protein solution. A 10 to 20-fold molar excess of EDC and NHS over the protein is typically used.

-

Incubate for 15-30 minutes at room temperature.

-

-

Biotinylation Reaction:

-

Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to a concentration of 10 mM.

-

Add the dissolved this compound to the activated protein solution. A 20 to 50-fold molar excess of the biotin reagent over the protein is a common starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming excess reactive groups. Incubate for 15 minutes.

-

Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Storage: Store the biotinylated protein under conditions optimal for the unmodified protein.

Experimental Workflow for Biotinylation and Enrichment

The following diagram illustrates a typical workflow for the biotinylation of cellular proteins followed by enrichment for proteomic analysis.[15][16]

Caption: A typical biotinylation proteomics workflow.

Conclusion

This compound is an invaluable reagent for researchers and developers in the life sciences. Its defined structure, which combines the specific targeting of biotin with the versatile reactivity of a primary amine and the beneficial properties of a PEG spacer, makes it suitable for a wide array of applications, from fundamental research to the development of novel therapeutics like ADCs. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this powerful chemical tool.

References

- 1. Biotin-PEG-NH2, Biotin-PEG-Amine -Biopharma PEG [biochempeg.com]

- 2. This compound | CAS:811442-85-0 | Biopharma PEG [biochempeg.com]

- 3. creativepegworks.com [creativepegworks.com]

- 5. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 8. This compound | CAS#:811442-85-0 | Chemsrc [chemsrc.com]

- 9. This compound - CD Bioparticles [cd-bioparticles.net]

- 10. This compound | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | TargetMol [targetmol.cn]

- 13. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Biotin-PEG1-NH2: A Core Component in Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG1-NH2 is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, diagnostics, and targeted drug delivery. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. The molecule consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a single polyethylene (B3416737) glycol (PEG) unit that enhances solubility and reduces steric hindrance, and a primary amine group for covalent attachment to a variety of functional groups on target molecules. This combination of features makes this compound a versatile tool for researchers developing antibody-drug conjugates (ADCs), targeted imaging agents, and novel diagnostic assays.

Core Properties of this compound

This compound is a well-defined chemical entity with consistent physical and chemical properties. These are summarized in the table below, compiled from various suppliers and literature sources.

| Property | Value | Source(s) |

| Chemical Formula | C14H26N4O3S | [1] |

| Molecular Weight | 330.45 g/mol | [1] |

| CAS Number | 811442-85-0 | [1][2] |

| Appearance | White to off-white solid or powder | [3] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in aqueous buffers, DMSO, DMF | [3][4] |

| Storage Conditions | Store at -20°C, desiccated | [5][6] |

Synthesis and Characterization

General Synthesis Route

The synthesis of this compound typically involves a multi-step process. While specific proprietary methods may vary between manufacturers, a general synthetic approach can be outlined as follows:

-

Activation of Biotin: The carboxylic acid group of biotin is activated to facilitate amide bond formation. A common method is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester (Biotin-NHS) using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.[7]

-

Coupling with a PEGylated Amine: The activated biotin is then reacted with a diamino-PEG linker. For this compound, this would be a short-chain diamine with a single PEG unit, where one amine is protected (e.g., with a Boc group) and the other is free to react with the activated biotin.

-

Deprotection: The final step involves the removal of the protecting group from the terminal amine to yield the final this compound product.

Characterization

The identity and purity of this compound are confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure of the molecule by identifying the characteristic peaks of the biotin, PEG, and amine components.

-

Mass Spectrometry (MS): This technique is used to verify the molecular weight of the compound, confirming the successful synthesis of the target molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product.[]

Applications in Research and Drug Development

This compound is a versatile tool with a broad range of applications, primarily centered around its ability to link biotin to other molecules.

Biotinylation of Proteins and Antibodies

The primary application of this compound is in the biotinylation of proteins, antibodies, and other biomolecules.[] The terminal amine group can be covalently linked to various functional groups on the target molecule. This process is fundamental for:

-

Immunoassays: Biotinylated antibodies are widely used in enzyme-linked immunosorbent assays (ELISA), Western blotting, and immunohistochemistry. The high affinity of biotin for streptavidin- or avidin-conjugated enzymes or fluorophores allows for significant signal amplification and enhanced detection sensitivity.[]

-

Affinity Purification: Biotinylated proteins can be easily isolated from complex mixtures using streptavidin-coated beads or columns.[]

-

Cell Surface Labeling: The hydrophilicity imparted by the PEG linker makes this compound suitable for labeling cell surface proteins without causing significant aggregation.[]

Linker in Antibody-Drug Conjugates (ADCs)

This compound can serve as a component of the linker in the construction of ADCs.[2][5][11] In this context, the amine group can be conjugated to a cytotoxic drug, while the biotin can be used for purification or as a targeting moiety in certain experimental designs. The PEG spacer can help to improve the solubility and pharmacokinetic properties of the resulting ADC.[]

Targeted Drug and Gene Delivery

The biotin-streptavidin interaction is a powerful tool for targeted delivery applications.[12][13] this compound can be used to functionalize nanoparticles, liposomes, or other drug carriers. These biotinylated carriers can then be targeted to cells or tissues that have been pre-targeted with a streptavidin-conjugated antibody or ligand. This modular approach allows for a "pre-targeting" strategy in cancer therapy and imaging.[14]

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

Protocol for Biotinylating a Protein via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid on a protein (e.g., aspartic or glutamic acid residues) using EDC and NHS.

Materials:

-

Protein to be biotinylated

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxylic Acids:

-

Prepare a fresh solution of EDC and NHS in the Activation Buffer at a concentration of 10 mg/mL each.

-

Add the EDC and NHS solutions to the protein solution. The molar ratio of EDC/NHS to protein should be optimized, but a starting point is a 50- to 100-fold molar excess.

-

Incubate for 15 minutes at room temperature with gentle mixing.

-

-

Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM and incubate for 10 minutes at room temperature to quench the EDC.

-

Buffer Exchange: Immediately remove the excess EDC and NHS using a desalting column or dialysis, exchanging the buffer to the Coupling Buffer (PBS, pH 7.2-7.5).

-

Biotinylation Reaction:

-

Dissolve this compound in the Coupling Buffer.

-

Add the this compound solution to the activated protein solution. A 20- to 50-fold molar excess of this compound over the protein is a typical starting point.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching of Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted this compound and byproducts by dialysis against PBS or using a desalting column.

-

Storage: Store the biotinylated protein at 4°C or -20°C, depending on the stability of the protein.

Protocol for Labeling a Molecule with an NHS Ester via the Amine of this compound

This protocol describes the reaction between the primary amine of this compound and an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

Materials:

-

NHS-ester functionalized molecule

-

This compound

-

Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Purification system (e.g., HPLC, desalting column)

Procedure:

-

Preparation of Reagents:

-

Dissolve the NHS-ester functionalized molecule in anhydrous DMSO or DMF to create a stock solution.

-

Dissolve this compound in the Reaction Buffer.

-

-

Biotinylation Reaction:

-

Add the NHS-ester stock solution to the this compound solution. A 1.5- to 3-fold molar excess of the NHS-ester is a common starting point. The final concentration of the organic solvent should be kept below 10% to avoid denaturation if working with proteins.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

-

Quenching of Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

-

Purification: Purify the biotinylated product from the reaction mixture using an appropriate method such as dialysis, a desalting column, or HPLC.

-

Characterization and Storage: Confirm the successful conjugation using appropriate analytical techniques (e.g., mass spectrometry). Store the purified product under appropriate conditions.

Conclusion

This compound is a fundamental building block in modern bioconjugation chemistry. Its well-defined structure, which combines the specific binding properties of biotin with the advantageous physicochemical properties of a PEG linker and a reactive primary amine, makes it an invaluable tool for researchers in both academic and industrial settings. The protocols provided in this guide offer a starting point for the successful application of this compound in a variety of experimental contexts, from the development of sensitive immunoassays to the construction of innovative targeted therapeutics. As the fields of drug delivery and diagnostics continue to advance, the utility of versatile linkers like this compound is poised to grow even further.

References

- 1. This compound | CAS:811442-85-0 | Biopharma PEG [biochempeg.com]

- 2. This compound | CAS#:811442-85-0 | Chemsrc [chemsrc.com]

- 3. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]

- 7. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. updates.reinste.com [updates.reinste.com]

- 14. mdpi.com [mdpi.com]

Biotin-PEG1-NH2 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG1-NH2, a versatile bifunctional linker molecule. It is designed to be a comprehensive resource for researchers and professionals in drug development and various scientific fields, offering detailed information on its chemical properties, and a representative experimental protocol for its application in protein biotinylation.

Core Properties of this compound

This compound is a chemical compound that features a biotin (B1667282) moiety, a single polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group. The biotin component allows for strong and specific binding to avidin (B1170675) and streptavidin, a property widely utilized in affinity chromatography, immunoassays, and targeted drug delivery. The PEG spacer enhances solubility in aqueous solutions and reduces steric hindrance, while the primary amine enables covalent conjugation to various functional groups, such as carboxyl groups on proteins.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 330.45 g/mol | [1][2][3][4] |

| Chemical Formula | C₁₄H₂₆N₄O₃S | [1][3] |

| Purity | ≥95% | [1][3] |

| Appearance | White solid | |

| Solubility | Soluble in aqueous buffers | [5] |

Experimental Protocol: Protein Biotinylation using this compound and EDC

This section details a representative protocol for the biotinylation of a protein with exposed carboxyl groups (e.g., on aspartate or glutamate (B1630785) residues) using this compound and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinker.

Materials

-

Protein to be biotinylated (e.g., Bovine Serum Albumin - BSA)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

MES Buffer (0.1 M, pH 4.7-6.0)

-

Phosphate-Buffered Saline (PBS)

-

Desalting or dialysis columns for purification

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents (if necessary)

Procedure

-

Protein Preparation:

-

Dissolve the protein to be biotinylated in MES buffer to a final concentration of 1-10 mg/mL.

-

Note: Avoid buffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate), as these will compete with the conjugation reaction.

-

-

This compound Solution Preparation:

-

Prepare a stock solution of this compound in DMSO or DMF. The concentration will depend on the desired molar excess for the reaction. For example, to achieve a 50-fold molar excess for a 1 mg/mL BSA solution, a 10 mM stock solution is a reasonable starting point.

-

-

EDC Solution Preparation:

-

Immediately before use, prepare a stock solution of EDC in MES buffer (e.g., 100 mM). EDC is unstable in aqueous solutions.

-

-

Biotinylation Reaction:

-

To the protein solution, add the desired molar excess of the this compound stock solution. A 20 to 100-fold molar excess is a common starting point for optimization.

-

Initiate the conjugation reaction by adding a 5 to 20-fold molar excess of the freshly prepared EDC solution to the protein/biotin-PEG1-NH2 mixture.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

-

Purification of Biotinylated Protein:

-

Remove unreacted this compound and EDC byproducts by desalting or dialysis against PBS.

-

-

Storage:

-

Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the protein biotinylation workflow described above.

Caption: Workflow for protein biotinylation using this compound and EDC.

References

Technical Guide: Solubility of Biotin-PEG1-NH2 in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG1-NH2, a heterobifunctional linker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document outlines its solubility in water and common organic solvents, provides a detailed experimental protocol for solubility determination, and illustrates a typical experimental workflow.

Introduction to this compound

This compound is a versatile molecule that incorporates three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a primary amine group (-NH2) for covalent attachment to various functional groups, and a single polyethylene (B3416737) glycol (PEG) unit. The PEG linker enhances the water solubility of the biotinylated molecule, reduces steric hindrance, and can minimize immunogenicity.[1] Its application is prominent in medical research, drug release, nanotechnology, and cell culture.[2] Specifically, it serves as a cleavable linker in the synthesis of ADCs.[3][4]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its effective use in various biochemical applications. The presence of the hydrophilic PEG chain generally imparts good solubility in aqueous solutions and a range of organic solvents. However, the hydrophobic nature of the biotin moiety can influence its solubility characteristics.

| Solvent | Solubility | Remarks |

| Water | Soluble | The PEG linker enhances aqueous solubility. For similar, longer-chain Biotin-PEG-NHS compounds, a solubility of at least 10 mg/mL has been reported.[5] For a water-soluble Biotin-NHS derivative, a solubility of 4-5.5 mg/mL in distilled water has been noted. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Generally soluble up to high concentrations. Biotin-NHS, a related compound, is soluble at approximately 20 mg/mL in DMSO.[6] Unmodified biotin has a high solubility in DMSO, up to 49 mg/mL.[7] |

| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is an effective solvent for biotinylated compounds. Biotin-NHS is soluble at approximately 20 mg/mL in DMF.[6] |

| Chloroform | Soluble | Biotin-PEG compounds are generally soluble in chlorinated solvents.[5] |

| Methylene Chloride (DCM) | Soluble | Similar to chloroform, DCM is a suitable organic solvent. |

| Ethanol | Moderately Soluble | Solubility may be lower compared to DMSO and DMF. |

| Methanol | Moderately Soluble | Similar to ethanol, solubility is expected to be moderate. |

| Toluene | Sparingly Soluble | Generally, biotin-PEG compounds have limited solubility in non-polar aromatic solvents. |

| Ether | Insoluble | Biotin-PEG compounds are typically not soluble in ethers. |

Note: The solubility values can be influenced by factors such as temperature, pH, and the presence of salts in aqueous buffers.

Experimental Protocol for Solubility Determination

A precise determination of solubility is crucial for optimizing reaction conditions and ensuring the reproducibility of experiments. The following is a detailed protocol based on the widely accepted shake-flask method, which can be used to quantify the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., deionized water, PBS pH 7.4, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Prepare several such vials for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent artificially high solubility measurements.

-

Immediately dilute the filtered solution with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

For HPLC analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

For UV-Vis spectroscopy, the absorbance of the solution can be measured at the wavelength of maximum absorbance (λmax) for this compound, and the concentration can be determined using a pre-established calibration curve (Beer-Lambert Law).

-

-

Data Analysis:

-

Calculate the concentration of the undiluted supernatant by accounting for the dilution factor.

-

The resulting concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The results are typically expressed in mg/mL or mol/L.

-

Experimental Workflow and Visualization

This compound is a key reagent in the construction of antibody-drug conjugates (ADCs). The following diagram illustrates a generalized workflow for the synthesis of an ADC using this compound as a component of the linker system.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

This diagram outlines the key stages in synthesizing an ADC. Initially, the antibody is prepared by partially reducing its interchain disulfide bonds to generate reactive thiol groups. Concurrently, the this compound linker is conjugated to a cytotoxic payload that has been activated with a maleimide (B117702) group. The resulting linker-payload construct is then reacted with the reduced antibody, forming a stable thioether bond. The final step involves purifying the ADC to remove any unreacted components.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Biotin-PEG-NH2, Biotin-PEG-Amine -Biopharma PEG [biochempeg.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | CAS#:811442-85-0 | Chemsrc [chemsrc.com]

- 5. nanocs.net [nanocs.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Biotin - LKT Labs [lktlabs.com]

The Core Mechanism of Biotin-PEG1-NH2 in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG1-NH2 is a heterobifunctional linker that plays a pivotal role in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. This guide provides a comprehensive overview of the core mechanism of this compound, detailing its structure, the function of its constituent parts, and its application in creating stable and functional bioconjugates. This document is intended to serve as a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid in the design and execution of bioconjugation strategies.

The structure of this compound consists of three key components: a biotin (B1667282) moiety, a single polyethylene (B3416737) glycol (PEG) unit, and a primary amine group. Each component serves a distinct and crucial function in the bioconjugation process. The biotin group provides a high-affinity binding site for avidin (B1170675) and streptavidin, enabling detection, purification, and immobilization of the conjugate. The short PEG1 linker acts as a spacer, providing minimal steric separation between the conjugated molecules. The terminal primary amine (-NH2) serves as a reactive handle for covalent attachment to a target biomolecule.

The Mechanism of Bioconjugation

The fundamental principle behind the use of this compound in bioconjugation is the covalent linkage of its primary amine to a compatible functional group on a target molecule, most commonly a protein, antibody, or peptide.

Amine-Reactive Chemistry

The primary amine of this compound acts as a nucleophile and readily reacts with electrophilic groups on target biomolecules to form stable covalent bonds. The most prevalent and well-characterized reaction involves the coupling of the amine group with N-hydroxysuccinimide (NHS) esters.[1][] NHS esters are highly reactive towards primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0), resulting in the formation of a stable amide bond.[1][] This reaction is efficient and specific, making it a cornerstone of bioconjugation.

Primary amines are abundant on the surface of proteins, primarily at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[] The accessibility of these amine groups makes them a common target for conjugation.

The reaction proceeds as follows: the nucleophilic primary amine of this compound attacks the electrophilic carbonyl carbon of the NHS ester, leading to the displacement of the NHS group and the formation of a stable amide linkage. It is crucial to perform this reaction in an amine-free buffer, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.

The Role of Each Component

The Biotin Moiety: A High-Affinity Tag

Biotin, also known as Vitamin B7, exhibits an extraordinarily high and specific affinity for the proteins avidin and streptavidin. This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (10-15 M). This robust interaction is exploited in a multitude of applications, including:

-

Detection: Biotinylated molecules can be detected with high sensitivity using enzyme- or fluorophore-conjugated avidin or streptavidin in techniques like ELISA, Western blotting, and immunohistochemistry.

-

Purification: The strong biotin-avidin bond allows for the efficient capture and purification of biotinylated molecules and their binding partners from complex mixtures.

-

Immobilization: Biotinylated biomolecules can be immobilized on streptavidin-coated surfaces for use in biosensors and other analytical assays.

The PEG1 Linker: A Minimalist Spacer

The single polyethylene glycol (PEG) unit in this compound serves as a short, hydrophilic spacer. While longer PEG chains are known to significantly enhance the solubility, stability, and in vivo half-life of bioconjugates by providing a hydrophilic shield and increasing hydrodynamic volume, the PEG1 linker's contribution to these properties is minimal. Its primary role is to provide a defined distance between the biotin tag and the conjugated biomolecule. This spacing can be critical to minimize steric hindrance, which is the prevention or retardation of a reaction due to the spatial arrangement of atoms. A very short linker may not be sufficient to prevent the bulky avidin or streptavidin protein from sterically interfering with the function of the conjugated biomolecule, such as the antigen-binding site of an antibody. However, for some applications, a shorter, more constrained linker may be advantageous.

The Primary Amine (-NH2): The Reactive Handle

The terminal primary amine is the key functional group that enables the covalent attachment of the Biotin-PEG1 linker to the target biomolecule. As detailed in the mechanism section, this amine group is highly reactive with electrophilic functional groups like NHS esters, forming stable amide bonds. The presence of this reactive handle makes this compound a versatile tool for labeling a wide range of biomolecules.

Quantitative Data

The following tables summarize key quantitative data relevant to the components and reactions involved in this compound bioconjugation.

| Parameter | Value | Reference(s) |

| Biotin-Avidin Interaction | ||

| Dissociation Constant (Kd) | ~10-15 M | |

| Association Rate (kon) | ~107 M-1s-1 | |

| Dissociation Rate (koff) | ~10-6 s-1 | |

| Thermodynamics of Biotin-Avidin Binding | ||

| Enthalpy Change (ΔH) | -20.3 to -23.4 kcal/mol | |

| Entropy Change (ΔS) | Approximately 0 | |

| Amide Bond Stability | ||

| Hydrolytic Half-life (pH 7.4, 37°C) | > 1 year |

Note: Kinetic and thermodynamic data are for the interaction of free biotin with avidin. The presence of the PEG1-NH2 linker is not expected to significantly alter these intrinsic binding properties, although steric effects from the conjugated biomolecule could influence the accessibility of the biotin moiety.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody via NHS Ester Chemistry

This protocol describes a general method for labeling an antibody with this compound by targeting its primary amine groups with an NHS ester. This requires a two-step process where the amine of this compound is first reacted with a homobifunctional NHS ester crosslinker, which is then reacted with the antibody. A more direct approach involves using a pre-activated Biotin-PEG-NHS ester. The following protocol is for the latter, more common method.

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

Biotin-PEG1-NHS Ester (or a longer chain version like Biotin-PEG4-NHS for comparison).

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

-

Purification column (e.g., desalting column or size-exclusion chromatography).

Procedure:

-

Antibody Preparation: Dialyze the antibody against 1X PBS, pH 7.4, to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2 mg/mL.

-

Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG-NHS ester to the antibody solution. For example, for 1 mg of a 150 kDa IgG antibody (6.67 nmol), you would add 6.67 µL to 13.34 µL of the 10 mM Biotin-PEG-NHS solution. b. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.

-

Characterization (Optional): Determine the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.

Protocol 2: Workflow for an Indirect ELISA Using a Biotinylated Antibody

This protocol outlines the use of a biotinylated antibody in an Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of a specific antigen.

Materials:

-

96-well microplate.

-

Capture antibody (unlabeled).

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Blocking Buffer (e.g., PBS with 1% BSA or non-fat dry milk).

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Antigen-containing sample.

-

Biotinylated detection antibody (prepared as in Protocol 1).

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

-

Stop Solution (e.g., 2 N H2SO4).

-

Microplate reader.

Procedure:

-

Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound capture antibody.

-

Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Antigen Incubation: Add the antigen-containing samples to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 30-60 minutes at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Reading: Read the absorbance of each well at 450 nm using a microplate reader. The absorbance is proportional to the amount of antigen present in the sample.

Visualizations

Logical Relationship of Bioconjugation

Caption: Logical flow of amine-reactive bioconjugation using this compound.

Experimental Workflow: Indirect ELISA

Caption: Step-by-step workflow of an indirect ELISA using a biotinylated antibody.

Signaling Pathway Detection using a Biotinylated Antibody

Caption: Use of a biotinylated antibody to detect a target protein in a signaling pathway.

References

An In-Depth Technical Guide to the Amine Reactivity and Specificity of Biotin-PEG1-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG1-NH2 is a heterobifunctional linker molecule integral to modern bioconjugation strategies. Its unique structure, featuring a terminal primary amine and a biotin (B1667282) moiety connected by a single polyethylene (B3416737) glycol (PEG) unit, offers a versatile platform for the targeted labeling and detection of biomolecules. This guide provides a comprehensive overview of the reactivity and specificity of the primary amine group of this compound, detailing its conjugation chemistry with various functional groups. It includes structured tables of quantitative data, detailed experimental protocols, and visualizations of key workflows and interactions to equip researchers and drug development professionals with the knowledge to effectively utilize this reagent in their applications.

Introduction to this compound

This compound, also known as Biotin-PEG1-Amine, is a chemical tool that bridges the worlds of biotinylation and pegylation. The biotin component allows for highly specific and strong non-covalent interaction with avidin (B1170675) and streptavidin, a principle widely exploited for detection, purification, and targeting. The short, hydrophilic single-unit PEG spacer enhances water solubility of the molecule and the resulting conjugate, while also providing a flexible spacer arm to minimize steric hindrance during binding to streptavidin. The primary amine (-NH2) group serves as a versatile reactive handle for covalent attachment to a variety of functional groups on target molecules such as proteins, peptides, antibodies, and surfaces. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), where it can be used to attach cytotoxic payloads to monoclonal antibodies.[1][2][3]

Amine Reactivity and Conjugation Chemistry

The terminal primary amine of this compound is a potent nucleophile that readily participates in several types of chemical reactions, enabling the stable covalent linkage to target molecules. The primary reactive targets for the amine group are carboxylic acids and their activated esters, as well as aldehydes and ketones.

Reaction with Carboxylic Acids and Activated Esters

The most common application of the primary amine on this compound is its reaction with carboxyl groups (-COOH) to form a stable amide bond. This reaction is not spontaneous and requires the activation of the carboxyl group.

2.1.1. Carbodiimide-Mediated Coupling (EDC/DCC)

Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used to activate carboxyl groups.[4] The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the primary amine of this compound. To improve efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction mixture. This converts the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[5]

2.1.2. Reaction with Pre-activated N-Hydroxysuccinimide (NHS) Esters

Alternatively, the target molecule may already possess an NHS ester functional group. The primary amine of this compound reacts efficiently with NHS esters at physiological to slightly alkaline pH (7-9) to form a stable amide bond. This is a very common and efficient method for labeling proteins on their lysine (B10760008) residues.

Reaction with Aldehydes and Ketones

The primary amine of this compound can also react with carbonyl groups (aldehydes and ketones) through a process called reductive amination. The initial reaction forms an unstable Schiff base (imine), which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN). This chemistry is particularly useful for labeling glycoproteins where the carbohydrate moieties can be oxidized to generate aldehyde groups.

Quantitative Data on Reactivity and Specificity

While specific kinetic data for this compound is not extensively published, the reactivity of short-chain amine-PEG linkers and the underlying chemistries are well-characterized. The following tables summarize representative quantitative data for these reactions.

| Reaction Type | Target Functional Group | Coupling Chemistry | Typical Molar Ratio (Linker:Target) | Typical Reaction Time | Typical pH | Estimated Yield/Efficiency | Reference |

| Amide Bond Formation | Carboxylic Acid | EDC/NHS | 10-50 fold excess | 2-4 hours | 4.5-7.2 | 40-70% | |

| Amide Bond Formation | NHS Ester | - | 10-20 fold excess | 30-60 minutes | 7.2-8.5 | >80% | |

| Secondary Amine Formation | Aldehyde/Ketone | Reductive Amination | 20-100 fold excess | 2-12 hours | 6.0-7.5 | 30-60% |

Table 1: Summary of Reaction Conditions and Estimated Efficiencies for this compound Conjugation.

| Parameter | Biotin Interaction with Streptavidin | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁴ M | |

| Association Rate Constant (kon) | ~1.3 x 10⁷ M⁻¹s⁻¹ | |

| Dissociation Rate Constant (koff) | ~10⁻⁶ s⁻¹ |

Table 2: Kinetic and Affinity Data for the Biotin-Streptavidin Interaction.

Experimental Protocols

General Protocol for EDC/NHS Coupling of this compound to a Carboxylated Protein

This protocol provides a general guideline for conjugating this compound to a protein containing accessible carboxyl groups (e.g., aspartic acid, glutamic acid, or C-terminus).

Materials:

-

Protein solution (in amine-free buffer, e.g., MES or PBS)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and NHS in Activation Buffer at a concentration of 10 mg/mL.

-

Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Activation Reagents: Immediately remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

-

Conjugation Reaction:

-

Dissolve this compound in Coupling Buffer.

-

Add a 20- to 50-fold molar excess of this compound to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching: Add quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

-

Purification: Remove excess, unreacted this compound by dialysis or using a desalting column.

-

Characterization: Determine the degree of biotinylation using the HABA assay or mass spectrometry.

Protocol for Quantifying Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (with excess biotin removed)

-

Spectrophotometer

Procedure:

-

Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_initial).

-

Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.

-

Measure the absorbance at 500 nm again (A500_final).

-

Calculate the change in absorbance (ΔA500 = A500_initial - A500_final).

-

The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes involving this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Biotin-PEG1-NH2 for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG1-NH2, a versatile heterobifunctional linker, tailored for professionals in the fields of life sciences and drug development. It delves into its chemical properties, core applications, and detailed experimental protocols, offering a practical resource for beginners in bioconjugation.

Introduction to this compound

This compound is a chemical tool that features a biotin (B1667282) molecule at one end and a primary amine group (-NH2) at the other, connected by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for the covalent attachment of the amine end to a target molecule, a process known as bioconjugation, while the biotin end remains available for strong and specific binding to avidin (B1170675) or streptavidin proteins.

The inclusion of the short PEG spacer enhances the water solubility of the molecule and the resulting conjugate, which can be advantageous in biological applications. The primary amine group is particularly reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids, enabling the straightforward labeling of proteins, peptides, and other biomolecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in bioconjugation.

| Property | Value | Source |

| Molecular Formula | C14H26N4O3S | [1][2] |

| Molecular Weight | 330.45 g/mol | [1][2] |

| Appearance | White to off-white solid | [] |

| Solubility | Soluble in aqueous buffers, DMSO, DMF | |

| Purity | Typically >95% | |

| Reactive Groups | Primary Amine (-NH2), Biotin | |

| Reactivity of Amine Group | Towards NHS esters, carboxylic acids, etc. |

Core Applications in Bioconjugation

The unique properties of this compound make it a valuable reagent in a variety of bioconjugation applications:

-

Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach cytotoxic drugs to antibodies. The biotin tag can facilitate the purification and tracking of the ADC during development.

-

Protein and Peptide Labeling: The primary amine allows for the straightforward biotinylation of proteins and peptides at their lysine (B10760008) residues or N-terminus. This is useful for immunoassays, affinity purification, and protein interaction studies.

-

Cell Surface Protein Labeling: While the permeability of this compound itself is not extensively documented, similar biotinylating agents are used to label proteins on the surface of cells for studying protein trafficking and expression.

-

Pull-Down Assays: Biotinylated molecules can be used as "bait" to capture interacting partners from a complex mixture. The biotin tag allows for the efficient capture of the bait-prey complex using streptavidin-coated beads.

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol provides a general guideline for the conjugation of this compound to a protein, such as an antibody, via its primary amine groups.

Materials:

-

This compound

-

Protein to be labeled (e.g., IgG)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the linker.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a calculated amount of the this compound stock solution to the protein solution. A 10-20 fold molar excess of the biotin reagent over the protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted this compound. Incubate for another 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin reagent and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Quantification of Biotin Incorporation (HABA Assay)

The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by the biotinylated protein, leading to a decrease in absorbance at 500 nm.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (purified)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare HABA/Avidin Solution: Follow the manufacturer's instructions for preparing the HABA/Avidin reagent.

-

Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm.

-

Add Biotinylated Sample: Add a known volume of the purified biotinylated protein to the HABA/Avidin solution and mix well.

-

Measure Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm.

-

Calculate Biotin Incorporation: The number of moles of biotin per mole of protein can be calculated based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.

Visualizing Experimental Workflows

Workflow for a Biotin Pull-Down Assay

The following diagram illustrates a typical workflow for a pull-down assay to identify protein-protein interactions using a biotinylated "bait" protein.

References

Methodological & Application

Protocol for Protein Biotinylation using Biotin-PEG1-NH2: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a cornerstone technique in life sciences research.[1] The exceptionally high affinity between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Ka = 10¹⁵ M⁻¹) forms the basis for numerous applications in protein science.[2] This strong, non-covalent interaction allows for the specific and sensitive detection, purification, and immobilization of biotinylated proteins.[2]

This document provides a detailed protocol for the biotinylation of proteins using an amine-reactive biotinylation reagent, specifically Biotin-PEG1-NH2. While the protocol is written for this compound, the principles of amine-reactive labeling are broadly applicable to other similar reagents like those containing N-hydroxysuccinimide (NHS) esters. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the reagent enhances the water solubility of the biotinylated molecule and can reduce steric hindrance, thereby improving accessibility for streptavidin binding.

Amine-reactive biotinylation reagents target the primary amines (-NH2) present on the N-terminus of a polypeptide chain and on the side chains of lysine (B10760008) (K) residues.[3][4] This method is widely used due to the general abundance of lysine residues in most proteins. Applications for biotinylated proteins are extensive and include Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, affinity purification, immunoprecipitation, and studying protein-protein interactions through techniques like pull-down assays.

Experimental Protocols

Protein Biotinylation with this compound

This protocol outlines the steps for the chemical biotinylation of a target protein in solution.

Materials:

-

Purified protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction Buffer: 0.1 M MES, pH 4.7-6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting columns or dialysis equipment for buffer exchange

Experimental Workflow:

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the biotinylation reagent and must be removed.

-

The protein concentration should ideally be between 1-10 mg/mL for efficient labeling.

-

If necessary, perform a buffer exchange into an appropriate amine-free buffer using dialysis or a desalting column.

-

-

Activation of this compound:

-

Immediately before use, dissolve this compound, EDC, and NHS in the Reaction Buffer. A common starting point is to use a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.

-

Incubate the activation mixture for 15-30 minutes at room temperature.

-

-

Biotinylation Reaction:

-

Add the activated this compound solution to the protein solution. The molar ratio of the biotin reagent to the protein will determine the degree of biotinylation and should be optimized for each specific protein and application. A starting point of a 20-fold molar excess of the biotin reagent is often recommended.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining unreacted biotinylation reagent.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of Biotinylated Protein:

-

Remove excess, non-reacted biotinylation reagent and reaction byproducts by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25). This step is crucial for accurate downstream quantification and to prevent interference in subsequent assays.

-

Quantification of Biotinylation Degree using HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to estimate the number of biotin molecules incorporated per protein molecule. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.

Materials:

-

Biotinylated protein sample (with excess biotin removed)

-

HABA/Avidin solution

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

-

Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the absorbance reading to stabilize.

-

Record the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).

Quantitative Data and Calculations:

| Parameter | Symbol | Value/Formula |

| Molar extinction coefficient of HABA/Avidin complex at 500 nm | ε | 34,000 M⁻¹cm⁻¹ |

| Pathlength of cuvette | b | 1 cm |

| Concentration of Avidin in HABA/Avidin solution | [Avidin] | Calculated from A₅₀₀ HABA/Avidin / (ε * b) |

| Moles of Biotin per mole of Protein | (ΔA₅₀₀ * [Protein] in mg/mL) / ([Avidin] * MW of Protein in g/mol ) |

Note: The HABA assay measures the number of biotin molecules available to bind to avidin and may underestimate the total number of incorporated biotins if some are sterically hindered.

Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography

This protocol is for the affinity purification of a biotinylated protein from a complex mixture, such as a cell lysate.

Materials:

-

Streptavidin-agarose beads or magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or a buffer containing an excess of free biotin)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired volume to a microcentrifuge tube.

-

Wash the beads two to three times with Binding/Wash Buffer to remove any storage buffer. Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) between washes.

-

-

Binding of Biotinylated Protein:

-

Add the sample containing the biotinylated protein to the equilibrated streptavidin beads.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for binding.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add the Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Harsh denaturing conditions may be required for elution from streptavidin due to the high affinity of the interaction. Alternatively, milder elution can be achieved using an excess of free biotin if a modified streptavidin with lower binding affinity is used.

-

Pellet the beads and carefully collect the supernatant containing the eluted biotinylated protein.

-

If using a low pH elution buffer, immediately neutralize the eluate by adding the Neutralization Buffer.

-

Application Example: Investigating the EGFR Signaling Pathway

Biotinylated molecules are powerful tools for studying cellular signaling pathways, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, leading to the activation of downstream pathways like the RAS-RAF-MAPK and PI3K-AKT cascades, which regulate cell proliferation, survival, and migration.

Using Biotinylated Ligands: Biotinylated EGF can be used to track the internalization and trafficking of the EGFR. By stimulating cells with biotinylated EGF and then using streptavidin-conjugated fluorescent probes, the localization of the ligand-receptor complex can be visualized by microscopy.

Pull-Down Assays for Protein-Protein Interactions: A biotinylated protein that is part of the EGFR signaling cascade can be used as "bait" to identify its interacting partners ("prey") from a cell lysate.

References

Application of Biotin-PEG1-NH2 in Antibody-Drug Conjugate (ADC) Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. Biotin-PEG1-NH2 is a versatile, cleavable linker that has gained attention in ADC development. This molecule incorporates a biotin (B1667282) moiety, a single polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group, offering several advantages in the construction and application of ADCs.

The primary amine (-NH2) allows for straightforward conjugation to activated functional groups on a cytotoxic payload or an activated linker intermediate. The PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.[] The biotin group serves as a valuable tool for purification, detection, and characterization of the ADC during development, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.[] Furthermore, the linker is designed to be cleavable, ensuring the release of the cytotoxic payload within the target cancer cell.[3][4]

These application notes provide a comprehensive overview of the utility of this compound in ADC development, including detailed protocols for conjugation, characterization, and evaluation of the resulting ADC.

Key Advantages of this compound in ADC Development

-

Facilitated Purification and Characterization: The biotin moiety allows for efficient capture and purification of the ADC using avidin or streptavidin-based affinity chromatography. This is particularly useful in separating the final ADC from unconjugated antibody and other reaction components.[] Biotinylation also enables easy detection and quantification in various assays, such as ELISA.[]

-

Improved Pharmacokinetics: The hydrophilic PEG spacer can enhance the solubility and in vivo stability of the ADC.[5] PEGylation is known to prolong the circulation half-life of biologics by increasing their hydrodynamic size, which reduces renal clearance.[5][6]

-

Modular and Versatile Conjugation: The terminal primary amine provides a reactive handle for conjugation to a variety of payloads or linker intermediates that have been activated with amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters.[7]

-

Cleavable Linker Design: this compound is designed as a cleavable linker, which is crucial for the intracellular release of the cytotoxic payload.[3][4] This targeted release mechanism enhances the therapeutic window by maximizing the effect on tumor cells while minimizing systemic toxicity.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the development and characterization of an ADC synthesized using a Biotin-PEG linker. Please note that this data is representative and may vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Drug-to-Antibody Ratio (DAR) Determination

| ADC Batch | Molar Ratio (Linker:Antibody) | Average DAR (by HIC-HPLC) | Average DAR (by LC-MS) |

| ADC-Biotin-PEG1-01 | 10:1 | 3.8 | 4.1 |

| ADC-Biotin-PEG1-02 | 20:1 | 6.2 | 6.5 |

| ADC-Biotin-PEG1-03 | 30:1 | 7.9 | 8.2 |

Table 2: In Vitro Cytotoxicity

| Cell Line | Target Antigen Expression | ADC-Biotin-PEG1 IC50 (nM) | Naked Antibody IC50 (nM) | Free Payload IC50 (nM) |

| Cell Line A | High | 1.5 | >1000 | 0.1 |

| Cell Line B | Low | 250 | >1000 | 0.1 |

| Cell Line C | Negative | >1000 | >1000 | 0.1 |

Table 3: In Vivo Antitumor Efficacy in Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Volume Change (%) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | +550 | 0 |

| Naked Antibody | 10 | +400 | 27 |

| ADC-Biotin-PEG1 | 5 | -80 | 115 (regression) |

| ADC-Biotin-PEG1 | 10 | -95 | 117 (regression) |

Experimental Protocols

Protocol 1: Two-Step Lysine Conjugation of this compound to an Antibody and Payload

This protocol describes a common method for generating an ADC using this compound where the linker is first attached to the payload and then conjugated to the antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Cytotoxic payload with an amine-reactive group (e.g., Payload-NHS ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography (SEC) or protein A affinity chromatography)

Procedure:

-

Preparation of the Biotin-PEG1-Payload Intermediate: a. Dissolve the Payload-NHS ester and a slight molar excess of this compound in a minimal amount of anhydrous DMSO. b. Slowly add the DMSO solution to a reaction buffer with gentle stirring. c. Allow the reaction to proceed at room temperature for 1-2 hours. d. Purify the Biotin-PEG1-Payload intermediate using reverse-phase HPLC. e. Lyophilize the purified product.

-

Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column. b. Adjust the antibody concentration to 5-10 mg/mL.

-

Activation of the Biotin-PEG1-Payload Intermediate: a. Activate the carboxylic acid group on the biotin moiety of the Biotin-PEG1-Payload intermediate to an NHS ester using standard EDC/NHS chemistry. b. Purify the activated Biotin-PEG1-Payload-NHS ester.

-

Conjugation to the Antibody: a. Dissolve the activated Biotin-PEG1-Payload-NHS ester in anhydrous DMSO. b. Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer. c. Add the desired molar excess of the activated linker-payload solution to the antibody solution with gentle stirring. d. Incubate the reaction for 2-4 hours at room temperature, protected from light.

-

Quenching and Purification: a. Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. b. Incubate for 30 minutes at room temperature. c. Purify the resulting ADC using SEC to remove unreacted linker-payload and other small molecules. Alternatively, Protein A chromatography can be used. d. Concentrate and buffer exchange the purified ADC into a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC:

-

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic linker-payload to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

-